6-(1-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile
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Overview
Description
“6-(1-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile” is a compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their diverse biological activities . They have been synthesized as anti-PI3K agents, which are crucial in cancer progression .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, elemental and mass spectral analyses .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidines include the formation of an iminium intermediate, which acts as an electrophile for the nucleophilic addition of the ketoester enol . The ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .
Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, elemental and mass spectral analyses .
Scientific Research Applications
Anticancer Activity
Thieno[3,2-d]pyrimidines have garnered attention for their potential as anticancer agents. Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. While specific mechanisms of action may vary, these derivatives hold promise in cancer therapy .
Antimycobacterial Properties
Certain thieno[3,2-d]pyrimidin-4(3H)-ones, including our compound of interest, exhibit excellent antimycobacterial activity. These derivatives have been tested against Mycobacterium tuberculosis, the causative agent of tuberculosis. Notably, compounds 13b and 29e demonstrated potent antimycobacterial effects, making them potential candidates for antitubercular drug development .
Anti-Inflammatory and Analgesic Effects
Researchers have synthesized thieno[2’,3’:4,5]pyrimido[1,2-b][1,2,4]triazines and thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines. These compounds were evaluated for their anti-inflammatory and analgesic properties. The results suggest that certain derivatives exhibit promising effects, potentially contributing to pain management and inflammation control .
Ureido Intermediates
Thieno[3,2-d]pyrimidines can be synthesized via reactions with isocyanates, leading to key ureido intermediates. Subsequent cyclization of these intermediates yields the target thienopyrimidines. This synthetic strategy offers a direct route to these valuable compounds .
Biological Activity Beyond Cancer
While anticancer properties are well-studied, thieno[3,2-d]pyrimidines may have additional biological activities. Researchers continue to explore their potential in various therapeutic areas, including antimicrobial, antiviral, and anti-inflammatory applications .
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, are known to exhibit diverse biological activities .
Mode of Action
Thieno[3,2-d]pyrimidines are generally synthesized through cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thieno[3,2-d]pyrimidines are known to exhibit diverse biological activities, suggesting that this compound may have a wide range of effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
6-(1-thieno[3,2-d]pyrimidin-4-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c19-7-12-1-2-16(20-8-12)23-9-13-3-5-24(15(13)10-23)18-17-14(4-6-25-17)21-11-22-18/h1-2,4,6,8,11,13,15H,3,5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIYHXSMNXHEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-{Thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine-3-carbonitrile |
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